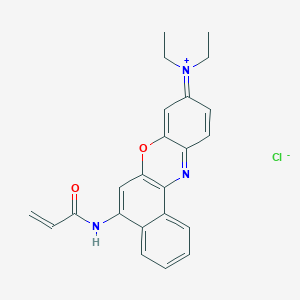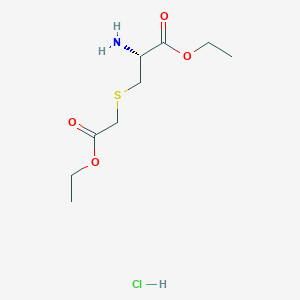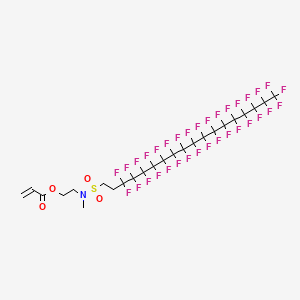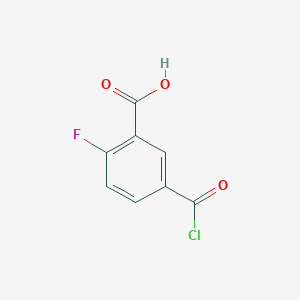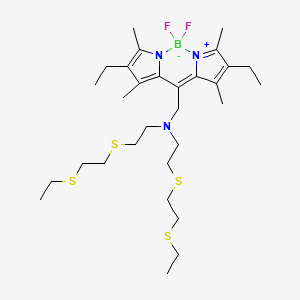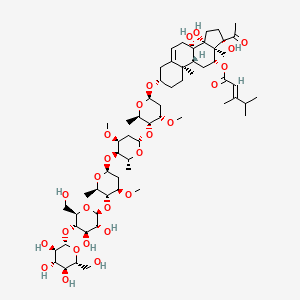
Wallicoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wallicoside is a natural product known for its complex structure and significant bioactivity. It is classified as a steroid glycoside and has the molecular formula C61H98O26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wallicoside involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the aglycone part, followed by the sequential addition of sugar moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry of the glycosidic bonds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Wallicoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the aglycone part.
Substitution: Substitution reactions can occur at the glycosidic bonds, allowing for the modification of the sugar units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Wallicoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic diseases.
Mechanism of Action
The mechanism of action of Wallicoside involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating signaling pathways and altering cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
Caudatin: Another steroid glycoside with similar structural features.
Oleandrin: A cardiac glycoside with comparable bioactivity.
Cymarin: Shares structural similarities and biological activities with Wallicoside.
Uniqueness
This compound is unique due to its specific glycosylation pattern and the presence of multiple sugar units.
Properties
Molecular Formula |
C61H98O26 |
|---|---|
Molecular Weight |
1247.4 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C61H98O26/c1-27(2)28(3)19-42(65)83-41-24-40-57(8)15-14-34(20-33(57)13-16-60(40,72)61(73)18-17-59(71,32(7)64)58(41,61)9)80-43-21-35(74-10)51(29(4)77-43)84-44-22-36(75-11)52(30(5)78-44)85-45-23-37(76-12)53(31(6)79-45)86-56-50(70)48(68)54(39(26-63)82-56)87-55-49(69)47(67)46(66)38(25-62)81-55/h13,19,27,29-31,34-41,43-56,62-63,66-73H,14-18,20-26H2,1-12H3/b28-19+/t29-,30-,31-,34+,35+,36+,37-,38-,39-,40-,41-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58-,59-,60+,61-/m1/s1 |
InChI Key |
PFEUULJHPRIEOH-CTFRSXFOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@@](CC[C@@]5([C@@]4(CC=C3C2)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)OC)OC |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CC(C5(C(CCC5(C4(CC=C3C2)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)OC)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


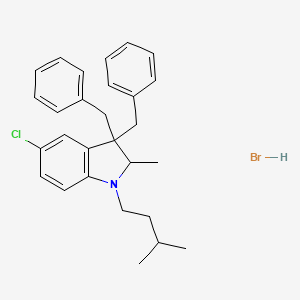
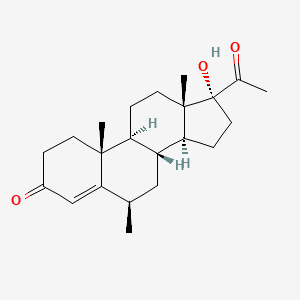
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
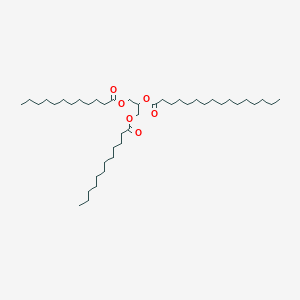
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
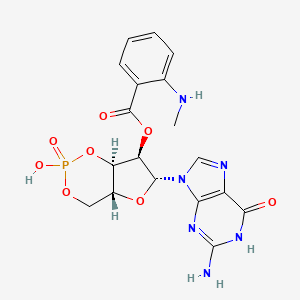

![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
